2-(4-Bromophenyl)morpholine
CAS No.: 83555-73-1
Cat. No.: VC21295666
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83555-73-1 |
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Molecular Formula | C10H12BrNO |
Molecular Weight | 242.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)morpholine |
Standard InChI | InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
Standard InChI Key | IWMSBXAXPYFDAE-UHFFFAOYSA-N |
SMILES | C1COC(CN1)C2=CC=C(C=C2)Br |
Canonical SMILES | C1COC(CN1)C2=CC=C(C=C2)Br |
Introduction
2-(4-Bromophenyl)morpholine is a brominated aromatic morpholine derivative with applications in organic synthesis and pharmaceutical research. This compound features a morpholine ring substituted at the 2-position with a 4-bromophenyl group, contributing to its unique reactivity and utility in chemical transformations. Below is a comprehensive analysis of its properties, synthesis, and characteristics.
Synthesis and Reaction Pathways
The synthesis of 2-(4-bromophenyl)morpholine involves a multi-step protocol:
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Reduction: Sodium tetrahydroborate (NaBH₄) in methanol at 0°C for 0.5 hours .
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Amine Protection: Triethylamine (TEA) in dichloromethane at 0°C for 1 hour .
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Ring Formation: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–20°C for 1 hour .
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Final Reduction: Lithium aluminium hydride (LiAlH₄) in THF under reflux for 1 hour .
This pathway yields the target compound through sequential reduction and cyclization steps, with intermediates rigorously characterized by spectroscopic methods.
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | P264 (Wash hands after handling) |
H315 (Causes skin irritation) | P280 (Wear protective gloves) |
H319 (Causes eye irritation) | P305+P351+P338 (Eye rinse) |
H335 (Respiratory irritation) | P304+P340 (Remove to fresh air) |
The compound is classified under GHS Warning labels and requires handling in well-ventilated areas .
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor in synthesizing bioactive molecules, particularly in CNS-targeted therapies .
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Ligand Design: The morpholine moiety and bromine substituent make it a candidate for metal coordination complexes .
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Cross-Coupling Reactions: The bromophenyl group enables participation in Suzuki-Miyaura couplings for constructing biaryl systems .
Analytical Characterization
Key spectroscopic data includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume